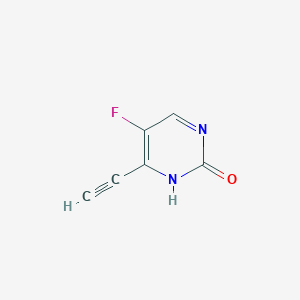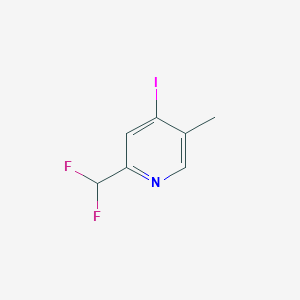
2-(Difluoromethyl)-4-iodo-5-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-iodo-5-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethyl, iodine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-iodo-5-methylpyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of a pre-formed pyridine derivative. This can be achieved through various strategies, including electrophilic, nucleophilic, and radical difluoromethylation processes .
For example, the difluoromethylation of pyridine derivatives can be accomplished using difluorocarbene reagents under mild conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using commercially available reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-4-iodo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(Difluoromethyl)-4-azido-5-methylpyridine .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-iodo-5-methylpyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(Difluoromethyl)-4-iodo-5-methylpyridine exerts its effects depends on its specific application. In biological systems, the difluoromethyl group can enhance the compound’s ability to interact with target proteins and enzymes. The presence of the iodine atom can facilitate the formation of covalent bonds with biological targets, enhancing the compound’s potency and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Difluoromethyl)-4-chloro-5-methylpyridine
- 2-(Difluoromethyl)-4-bromo-5-methylpyridine
- 2-(Difluoromethyl)-4-fluoro-5-methylpyridine
Uniqueness
2-(Difluoromethyl)-4-iodo-5-methylpyridine is unique due to the presence of the iodine atom, which can participate in a wider range of chemical reactions compared to other halogens. The difluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making the compound valuable in various applications .
Propiedades
Fórmula molecular |
C7H6F2IN |
|---|---|
Peso molecular |
269.03 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-iodo-5-methylpyridine |
InChI |
InChI=1S/C7H6F2IN/c1-4-3-11-6(7(8)9)2-5(4)10/h2-3,7H,1H3 |
Clave InChI |
AZQODJVVHRGRBZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1I)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


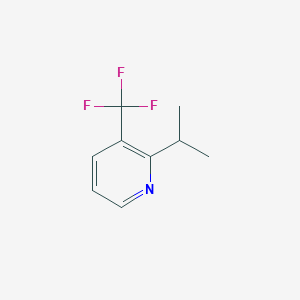
![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
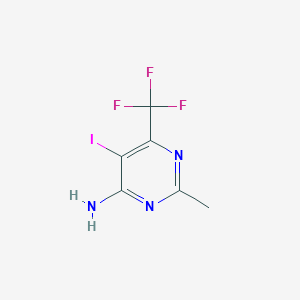
![2-(4-Chlorophenyl)-3,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-trien-7-one](/img/structure/B13131595.png)
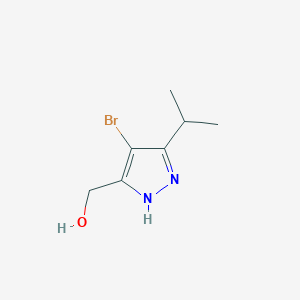
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
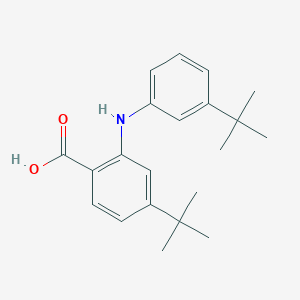

![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
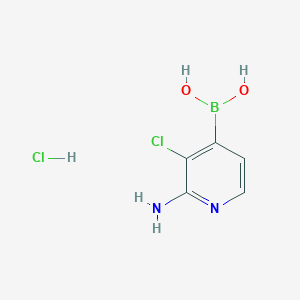

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
![2H-Phenanthro[1,10a-b]oxirene](/img/structure/B13131654.png)
